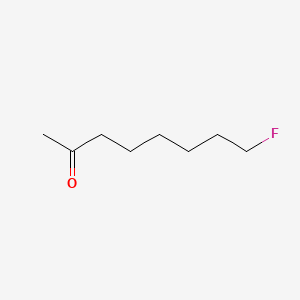
Perflisopent
Übersicht
Beschreibung
. Es ist ein farbloses, geruchloses Gas, das chemisch inert und nicht brennbar ist. Perflisopent wird hauptsächlich als Kontrastmittel in der Myokardkontrastechokardiographie eingesetzt, da es einzigartige Eigenschaften besitzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Perflisopent kann durch Fluorierung von Isopentan mit elementarem Fluor oder anderen Fluorierungsmitteln synthetisiert werden. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um eine vollständige Fluorierung zu gewährleisten und die Bildung unerwünschter Nebenprodukte zu vermeiden. Die Reaktion kann wie folgt dargestellt werden:
C5H12+F2→C5F12+H2
Die Reaktion ist exotherm und erfordert eine sorgfältige Temperaturkontrolle, um eine Zersetzung des Produkts zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst großtechnische Fluorierungsprozesse mit speziellen Geräten zur Handhabung des hochreaktiven Fluor-Gases. Der Prozess umfasst Schritte wie Reinigung und Destillation, um hochreines this compound zu erhalten, das für medizinische und industrielle Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Reaktionstypen
This compound ist chemisch inert und unterliegt nicht leicht typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Diese Inertheit ist auf die starken Kohlenstoff-Fluor-Bindungen und das Fehlen reaktiver Stellen am Molekül zurückzuführen .
Häufige Reagenzien und Bedingungen
Aufgrund seiner inerten Natur reagiert this compound nicht mit gängigen Reagenzien unter Standardbedingungen. Es bleibt in Gegenwart von Säuren, Basen und Oxidationsmitteln stabil .
Hauptprodukte, die gebildet werden
Da this compound gegen chemische Reaktionen resistent ist, bildet es durch typische chemische Prozesse keine signifikanten Produkte .
Analyse Chemischer Reaktionen
Types of Reactions
Perflisopent is chemically inert and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the lack of reactive sites on the molecule .
Common Reagents and Conditions
Given its inert nature, this compound does not react with common reagents under standard conditions. It remains stable in the presence of acids, bases, and oxidizing agents .
Major Products Formed
Since this compound is resistant to chemical reactions, it does not form significant products through typical chemical processes .
Wissenschaftliche Forschungsanwendungen
Perflisopent hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie:
Myokardkontrastechokardiographie: this compound wird als Kontrastmittel verwendet, um die Darstellung des Herzens während der Echokardiographie zu verbessern.
Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs): Forschungen haben gezeigt, dass this compound Peroxisomen-Proliferator-aktivierte Rezeptoren aktivieren kann, die eine wichtige Rolle bei der Modulation der Lipid- und Glukosehomöostase, Zellproliferation, Differenzierung und Entzündung spielen.
Künstliche Organellen: Innovative Forschung konzentriert sich auf die Entwicklung künstlicher Organellen, die natürliche Peroxisomen nachahmen, wobei this compound ein wichtiger Bestandteil dieser Studien ist.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine physikalischen Eigenschaften aus, anstatt durch chemische Wechselwirkungen. In der Myokardkontrastechokardiographie verbessert this compound die Bildgebung, indem es einen klaren Kontrast zwischen Blut und Myokardgewebe liefert. Seine Beteiligung an Peroxisomen-Proliferator-aktivierten Rezeptoren legt nahe, dass es zelluläre Prozesse beeinflussen kann, die mit dem Lipid- und Glukose-Stoffwechsel zusammenhängen, obwohl die genauen molekularen Ziele und Pfade noch untersucht werden.
Wirkmechanismus
Perflisopent exerts its effects primarily through its physical properties rather than chemical interactions. In myocardial contrast echocardiography, this compound enhances imaging by providing a clear contrast between blood and myocardial tissue. Its involvement with peroxisome proliferator-activated receptors suggests that it may influence cellular processes related to lipid and glucose metabolism, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Perfluorbutan (C4F10): Ähnlich wie Perflisopent ist Perfluorbutan ein Fluorocarbon, das als Kontrastmittel in der medizinischen Bildgebung verwendet wird. this compound bietet einen länger anhaltenden Kontrast.
Perfluorhexan (C6F14): Ein weiteres Fluorocarbon mit ähnlichen Eigenschaften, jedoch mit einem höheren Molekulargewicht und verschiedenen Anwendungen in industriellen Prozessen.
Einzigartigkeit von this compound
Die einzigartige Kombination aus chemischer Inertheit, Stabilität und der Fähigkeit, einen längeren Kontrast in der Echokardiographie zu liefern, macht this compound von anderen Fluorocarbonen unterscheidbar. Seine potenzielle Rolle bei der Aktivierung von Peroxisomen-Proliferator-aktivierten Rezeptoren unterstreicht seine Vielseitigkeit in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEFSWGYIJNMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074721 | |
| Record name | Perfluoro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-91-2 | |
| Record name | Perflisopent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLISOPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FAQ8ON24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate](/img/structure/B3344112.png)
